N-Acetyl Lorcaserin-d3
Description
Significance of Stable Isotope Labeling in Advanced Analytical Methodologies
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comwikipedia.org This subtle change in mass does not alter the chemical properties of the molecule, but it makes the labeled compound distinguishable from its unlabeled counterpart by mass-sensitive analytical instruments. mdpi.com
The primary application of stable isotope-labeled compounds is as internal standards in quantitative analysis, especially when coupled with mass spectrometry (MS). clearsynth.comscispace.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation, extraction, and ionization. aptochem.com By adding a known quantity of the stable isotope-labeled standard to a sample, researchers can correct for variations and potential errors that may occur during the analytical process, such as sample loss or matrix effects—where other components in a sample can suppress or enhance the analyte's signal. clearsynth.comtexilajournal.com This normalization process dramatically improves the precision, accuracy, and robustness of the analytical method. scispace.commusechem.com
Deuterium is often the isotope of choice for labeling due to the abundance of hydrogen atoms in organic molecules and the relative cost-effectiveness of synthesis. aptochem.com The resulting deuterated internal standards are crucial for a wide range of applications, including pharmaceutical research, metabolite identification, environmental monitoring, and metabolomics. clearsynth.commusechem.com
Overview of N-Acetyl Lorcaserin-d3 as a Specific Deuterated Analog for Research
This compound is the isotopically labeled analog of N-Acetyl Lorcaserin (B1675133). cymitquimica.com In this compound, three hydrogen atoms on the acetyl group have been replaced with deuterium atoms. This labeling provides a distinct mass difference that allows it to be used as an internal standard in the quantitative analysis of its non-deuterated counterpart, N-Acetyl Lorcaserin, which is an impurity of the compound Lorcaserin. cymitquimica.com
The primary utility of this compound lies in its application for tracing metabolic pathways and quantifying the levels of N-Acetyl Lorcaserin in various research settings. smolecule.com Its chemical properties are virtually identical to the unlabeled form, ensuring it behaves similarly during analytical procedures like liquid chromatography-mass spectrometry (LC-MS). aptochem.com
| Property | Value |
|---|---|
| Synonyms | 1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trideuterioethanone cymitquimica.com |
| Molecular Formula | C₁₃D₃H₁₃ClNO cymitquimica.com |
| Molecular Weight | 240.744 cymitquimica.com |
Contextualization within Lorcaserin Research Paradigms (excluding clinical applications)
Lorcaserin is a selective serotonin (B10506) 5-HT2C receptor agonist. sbmu.ac.irnih.gov Research into this compound and its analogs extends beyond clinical applications into fundamental analytical chemistry, pharmacology, and metabolic studies. In non-clinical research, understanding the compound's metabolic fate, identifying its impurities, and accurately quantifying its concentration in biological matrices like plasma and tissue are critical. nih.gov
For instance, studies have focused on developing and validating robust analytical methods, such as high-performance liquid chromatography (HPLC) and Ultra Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) detection, to characterize Lorcaserin and its related substances. sbmu.ac.irnih.govfda.gov In these analytical paradigms, internal standards are essential for achieving reliable quantification. This compound serves this purpose for the analysis of the N-Acetyl Lorcaserin impurity.
Furthermore, non-clinical research has explored the pharmacological profile of Lorcaserin, including its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors. europa.eu Such investigations often require precise measurements of the parent compound and its metabolites in research samples to correlate concentrations with pharmacological activity at the receptor level. The use of deuterated standards like this compound is integral to the accuracy of the data that underpins these fundamental scientific investigations.
Properties
Molecular Formula |
C₁₃H₁₃D₃ClNO |
|---|---|
Molecular Weight |
240.74 |
Synonyms |
1-[(1R)-8-Chloro-1,2,4,5-tetrahydro-1-methyl-3H-3-benzazepin-3-yl]ethanone-d3; (R)-1-[8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl]ethanone-d3 |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Incorporation Strategies of N Acetyl Lorcaserin D3
Precursor Chemistry and Reactant Selection for Deuterium (B1214612) Labeling
The primary precursor for the synthesis of N-Acetyl Lorcaserin-d3 is Lorcaserin (B1675133). Lorcaserin possesses a secondary amine within its benzazepine structure, which serves as the reactive site for the introduction of the deuterated acetyl group.
The selection of the deuterated reagent is a crucial step in the synthetic strategy. The two most common reagents for this purpose are deuterated acetyl chloride (CD₃COCl) and deuterated acetic anhydride (B1165640) ((CD₃CO)₂O).
Deuterated Acetyl Chloride (CD₃COCl): This reagent is highly reactive and readily acylates amines. Its high reactivity can lead to faster reaction times. However, the reaction produces deuterium chloride (DCl) as a byproduct, which is corrosive and may necessitate the use of a non-nucleophilic base to neutralize it and drive the reaction to completion.
Deuterated Acetic Anhydride ((CD₃CO)₂O): This reagent is generally less reactive than acetyl chloride, which can offer better control over the reaction. The byproduct of this reaction is deuterated acetic acid (CD₃COOD), which is less corrosive than DCl. While often effective, the reaction with acetic anhydride may sometimes require a catalyst or higher temperatures to achieve a desirable reaction rate, especially with less nucleophilic amines.
The choice between these two reagents often depends on the specific reactivity of the amine in the precursor molecule, desired reaction conditions, and the ease of purification. For a secondary amine like that in Lorcaserin, both reagents are viable options. Due to its higher reactivity, deuterated acetyl chloride is often preferred for ensuring complete conversion, especially on a small scale.
| Reagent | Formula | Reactivity | Byproduct | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Deuterated Acetyl Chloride | CD₃COCl | High | DCl | Faster reaction rates | Corrosive byproduct, may require a base |
| Deuterated Acetic Anhydride | (CD₃CO)₂O | Moderate | CD₃COOD | Less corrosive byproduct, often cleaner reactions | May require a catalyst or heat |
Reaction Mechanisms and Conditions for N-Acetylation with Deuterated Reagents
The N-acetylation of Lorcaserin with a deuterated reagent proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine in Lorcaserin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the deuterated acetylating agent.
Mechanism with Deuterated Acetyl Chloride: The reaction typically involves the use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base neutralizes the DCl byproduct, preventing the protonation of the starting amine and driving the reaction towards the product. The reaction is often carried out at room temperature.
Mechanism with Deuterated Acetic Anhydride: This reaction can sometimes be performed neat (without a solvent) or in a suitable solvent. While it can proceed without a catalyst, the addition of a catalytic amount of a base like pyridine can accelerate the reaction. The reaction may require gentle heating to proceed at a reasonable rate.
A general set of reaction conditions for the N-acetylation of Lorcaserin is outlined below:
| Parameter | Condition |
|---|---|
| Reactant | Lorcaserin |
| Deuterated Reagent | Deuterated Acetyl Chloride (CD₃COCl) |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
Purification and Isolation Techniques for High-Purity this compound
Following the completion of the N-acetylation reaction, the reaction mixture will contain the desired product, this compound, as well as unreacted starting materials, the deuterated byproduct, and any base or catalyst used. A multi-step purification process is necessary to isolate the product with high purity.
A typical purification workflow would involve:
Aqueous Workup: The reaction mixture is first washed with a dilute aqueous acid (e.g., HCl) to remove any remaining base, followed by a wash with a dilute aqueous base (e.g., NaHCO₃) to remove any acidic byproducts. A final wash with brine helps to remove any remaining water-soluble impurities.
Drying and Concentration: The organic layer containing the product is then dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Chromatographic Purification: The crude product is then purified using column chromatography. High-performance liquid chromatography (HPLC) is a highly effective technique for obtaining high-purity this compound. A reversed-phase C18 column is commonly employed for the separation of such compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient and flow rate are optimized to achieve the best separation of the product from any impurities.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution from 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
Analytical Characterization of Isotopic Enrichment and Purity (e.g., spectroscopic and chromatographic verification of labeling)
Once purified, the this compound must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the successful incorporation of the deuterium atoms and for determining the isotopic enrichment. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which will be approximately 3 mass units higher than that of the unlabeled N-Acetyl Lorcaserin. The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of the d3-labeled species versus any d0, d1, or d2 species.
| Species | Formula | Exact Mass (m/z) [M+H]⁺ | Expected Isotopic Purity (%) |
|---|---|---|---|
| This compound | C₁₃H₁₄D₃ClNO⁺ | 241.11 | >98% |
| N-Acetyl Lorcaserin-d2 | C₁₃H₁₅D₂ClNO⁺ | 240.10 | <2% |
| N-Acetyl Lorcaserin-d1 | C₁₃H₁₆DClNO⁺ | 239.10 | <1% |
| N-Acetyl Lorcaserin-d0 | C₁₃H₁₇ClNO⁺ | 238.09 | <0.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium label.
¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet of the N-acetyl methyl protons (typically around 2.1 ppm) will be absent or significantly diminished, confirming the successful deuteration at this position. The other proton signals corresponding to the Lorcaserin backbone should remain unchanged. The presence of two distinct sets of signals for some protons may indicate the presence of rotamers due to restricted rotation around the amide bond.
¹³C NMR: The carbon-13 NMR spectrum will show the signals for all the carbon atoms in the molecule. The signal for the deuterated methyl carbon of the acetyl group will appear as a multiplet (due to C-D coupling) and will be at a slightly different chemical shift compared to the unlabeled compound.
| Technique | Expected Observation |
|---|---|
| ¹H NMR | Absence of a singlet around 2.1 ppm (N-CO-CH₃). Other signals consistent with the Lorcaserin structure. |
| ¹³C NMR | Signal for the deuterated methyl carbon appears as a multiplet. Other signals consistent with the N-Acetyl Lorcaserin structure. |
Chromatographic Purity: The purity of the final compound is typically assessed by HPLC with UV detection. The analysis should show a single major peak corresponding to this compound, with any impurities being below a specified threshold (e.g., <0.5%).
Advanced Analytical Methodologies Employing N Acetyl Lorcaserin D3
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
Mass spectrometry has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and versatility. When coupled with chromatographic separation, it provides a powerful tool for analyzing complex mixtures. N-Acetyl Lorcaserin-d3 is integral to these applications, primarily in methods designed for the quantification of Lorcaserin (B1675133) and its metabolites.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of drugs and metabolites in biological fluids. The development of a robust LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters to achieve the desired sensitivity, specificity, and throughput.
In a typical method, this compound is spiked into biological samples (e.g., plasma, urine) at a known concentration at the beginning of the sample preparation process. This allows it to co-elute with the non-labeled N-Acetyl Lorcaserin, experiencing similar extraction efficiencies and matrix effects. The optimization process involves selecting the appropriate chromatographic column (often a reversed-phase C18 column), mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid), and gradient elution profile to ensure sharp, symmetrical peaks and adequate separation from endogenous interferences. researchgate.net Mass spectrometer settings, including ionization source parameters (e.g., capillary voltage, gas temperatures) and compound-specific transitions, are fine-tuned to maximize signal intensity.
Table 1: Illustrative LC-MS/MS Method Parameters
| Parameter | Condition |
|---|---|
| LC System | Agilent 1290 Infinity II |
| MS System | Sciex 6500+ QTRAP |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and much faster analysis times. nih.gov For the analysis of N-Acetyl Lorcaserin, a UHPLC-MS/MS approach offers considerable advantages, including reduced sample run times (often under 5 minutes), which is critical for high-throughput laboratory settings. researchgate.netnih.gov
The use of this compound as an internal standard is especially crucial in these rapid analyses. The narrow peaks generated by UHPLC systems (often only a few seconds wide) require a stable and reliable IS to ensure accurate integration and quantification. Sensitive UHPLC-MS/MS methods have been developed for the parent drug, Lorcaserin, capable of detecting concentrations at the picogram per milliliter level, a practice that is directly translatable to its N-acetyl metabolite. nih.gov
While triple quadrupole instruments are ideal for targeted quantification, Quadrupole Time-of-Flight (QTOF) mass spectrometers excel at metabolite profiling and identification due to their high mass accuracy and resolution. In the context of Lorcaserin metabolism, UHPLC-QTOF-MS can be employed to screen for and identify potential metabolites in complex biological matrices like plasma, urine, and hepatocytes. core.ac.uknih.gov
In such studies, this compound can serve a dual purpose. Primarily, it acts as a lock mass or reference compound to ensure high mass accuracy throughout the analytical run. Secondly, the known isotopic shift of +3 Da helps in distinguishing drug-related metabolites from the vast number of endogenous compounds. By comparing the mass spectra of samples from dosed subjects with control samples, analysts can search for parent drug signals and potential biotransformations (e.g., hydroxylation, glucuronidation), including the N-acetylated form and its subsequent metabolites. hmdb.caresearchgate.net The characteristic isotopic pattern of the deuterated standard aids in confirming the molecular formula of newly discovered metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. iu.edu However, for polar and non-volatile compounds like N-Acetyl Lorcaserin, direct analysis by GC-MS is challenging. The molecule would likely require a derivatization step to increase its volatility and thermal stability. nih.gov This process involves chemically modifying the analyte, for instance, through silylation, to make it suitable for GC analysis.
While feasible, LC-MS/MS is generally the preferred method for compounds of this nature due to its ability to analyze polar and thermally labile molecules directly, avoiding the often complex and time-consuming derivatization step. ekb.eg If a GC-MS method were to be developed, this compound would be an essential internal standard, as it would undergo the same derivatization reaction and chromatographic journey as the analyte, correcting for any variability in the process.
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification on triple quadrupole instruments. nih.gov It involves the specific selection of a precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole (Q1), fragmentation of that ion in the collision cell (q2), and detection of a specific product ion in the third quadrupole (Q3). This precursor-to-product ion pair is known as an "MRM transition."
For N-Acetyl Lorcaserin, the precursor ion would be selected based on its molecular weight plus a proton. The collision energy is optimized to produce a stable and abundant product ion, resulting from a characteristic fragmentation of the molecule. As the internal standard, this compound would have a precursor ion that is 3 Da higher than the analyte. Importantly, it is chosen to produce a product ion that also retains the deuterium (B1214612) labels, if possible, to maximize specificity and avoid any potential crosstalk from the analyte's signal. A validated UPLC-MS/MS assay for the parent drug, Lorcaserin, monitored the transition of m/z 195.99 → 143.91. researchgate.net Based on this, hypothetical transitions for its N-acetylated and deuterated forms can be postulated.
Table 2: Postulated MRM Transitions for N-Acetyl Lorcaserin and its d3-Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Purpose |
|---|---|---|---|
| N-Acetyl Lorcaserin | ~238.1 | ~144.1 | Quantifier |
| N-Acetyl Lorcaserin | ~238.1 | ~182.1 | Qualifier |
| This compound (IS) | ~241.1 | ~144.1 | Internal Standard |
Method Validation Parameters for this compound in Research Matrices
Specificity and Selectivity in Complex Sample Matrices
The specificity and selectivity of an analytical method are its ability to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample. In the analysis of biological samples such as plasma, urine, or tissue homogenates, the complexity of the matrix—comprising endogenous proteins, lipids, salts, and potential metabolites—presents a significant challenge to achieving reliable quantification.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have become the preferred techniques for the analysis of lorcaserin and its metabolites due to their inherent specificity and selectivity. The use of this compound as an internal standard is integral to ensuring the robustness of these methods.
The selectivity of LC-MS/MS methods is achieved through a combination of chromatographic separation and mass spectrometric detection. The chromatographic step separates the analyte and internal standard from many of the matrix components. The MS/MS detection, operating in multiple reaction monitoring (MRM) mode, provides a high degree of specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For instance, in the analysis of lorcaserin, a specific transition is monitored (e.g., m/z 195.99 > 143.91), and a similarly specific, yet distinct, transition would be monitored for this compound. scispace.com This dual-monitoring ensures that only the compounds of interest are quantified, minimizing the potential for interference from co-eluting matrix components.
The validation of specificity and selectivity involves analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of the analyte or the internal standard.
Matrix Effects and Internal Standard Normalization Strategies
Matrix effects are a significant concern in quantitative LC-MS/MS analysis, arising from the co-eluting matrix components that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. ijrpc.comphenomenex.com These effects can vary between different samples and different matrices, making them a critical parameter to evaluate during method validation.
The primary strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. An ideal internal standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement. ijrpc.com Because this compound is chemically identical to N-acetyl lorcaserin, with the only difference being the presence of deuterium atoms, its chromatographic behavior and ionization efficiency are nearly identical to the unlabeled analyte.
By adding a known concentration of this compound to all samples, standards, and quality controls, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio remains consistent even if the absolute signal intensity of both the analyte and the internal standard fluctuates due to matrix effects. This normalization strategy significantly improves the accuracy and precision of the analytical method.
The evaluation of matrix effects is typically performed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution at the same concentration. A value of 100% indicates no matrix effect, while values below or above 100% suggest ion suppression or enhancement, respectively. The use of a co-eluting internal standard like this compound helps to mitigate the impact of these variations on the final quantitative result.
| Parameter | Description | Role of this compound |
| Specificity | The ability to accurately and specifically measure the analyte in the presence of other compounds. | Serves as a distinct, yet chemically similar, compound for separate but parallel monitoring in MS/MS, ensuring that the detected signal is not from an interfering substance. |
| Selectivity | The degree to which the method can quantify the analyte in the presence of other target analytes or matrix interferences. | Its unique mass transition in MRM mode allows for highly selective detection, differentiating it from the analyte and other matrix components. |
| Matrix Effect | The alteration of analyte ionization due to co-eluting substances from the sample matrix. | Experiences similar matrix effects as the analyte, allowing for reliable normalization of the signal. |
| Normalization | The process of correcting for variations in analytical signal. | The ratio of the analyte signal to the this compound signal is used for quantification, compensating for signal fluctuations. |
Sample Preparation Techniques for this compound Analysis
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis. The choice of sample preparation technique depends on the nature of the analyte, the sample matrix, and the required sensitivity of the assay.
Protein Precipitation and Liquid-Liquid Extraction
Protein Precipitation (PPT) is a straightforward and widely used technique for the rapid removal of proteins from biological samples like plasma and serum. bohrium.comnih.gov It involves the addition of an organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to denature and precipitate. nih.gov After centrifugation, the supernatant containing the analyte and the internal standard, this compound, is collected for analysis. While fast and cost-effective, PPT is a non-selective method and may leave other matrix components, such as phospholipids, in the extract, which can cause significant matrix effects in LC-MS/MS analysis. nih.gov
Liquid-Liquid Extraction (LLE) is a more selective sample clean-up technique that involves the partitioning of the analyte and internal standard between two immiscible liquid phases, typically an aqueous sample and an organic solvent. bohrium.com The choice of organic solvent is critical and is based on the polarity and solubility of the analytes. After mixing and separation of the two phases, the organic layer containing the analytes is evaporated and the residue is reconstituted in a suitable solvent for injection into the LC-MS/MS system. LLE is effective at removing non-volatile salts and other polar interferences, resulting in a cleaner extract compared to PPT. nih.gov
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Fast, simple, low cost. | Non-selective, may result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between aqueous and organic phases. | More selective than PPT, removes salts and polar interferences. | More time-consuming, requires solvent evaporation and reconstitution steps. |
Solid-Phase Extraction (SPE) and Microextraction Methods
Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that is widely used in bioanalysis. bohrium.com It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analytes from the liquid sample. acs.org The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes with a suitable solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) allows for targeted extraction of the analyte and internal standard, this compound, leading to a very clean extract and minimal matrix effects.
Microextraction methods are miniaturized versions of conventional extraction techniques that use significantly smaller volumes of solvents and sample. These "green" analytical techniques are gaining popularity due to their reduced environmental impact and potential for high enrichment factors. Examples of microextraction techniques applicable to pharmaceutical analysis in biological fluids include:
Solid-Phase Microextraction (SPME): Utilizes a coated fiber to extract analytes from a sample.
Microextraction by Packed Sorbent (MEPS): A miniaturized form of SPE where the sorbent is packed into a syringe. nih.gov
Liquid-Phase Microextraction (LPME): Employs a small volume of an organic solvent for extraction, which can be performed in various modes such as single-drop microextraction (SDME) or hollow-fiber LPME. ijrpc.comnih.gov
These techniques are well-suited for the analysis of drugs in biological fluids and can be coupled with LC-MS/MS for sensitive and selective quantification.
Automation in Sample Preparation for High-Throughput Research
In drug discovery and development, a large number of samples often need to be analyzed, making manual sample preparation a bottleneck. acs.org Automation of sample preparation using robotic liquid handlers significantly increases throughput, improves reproducibility, and reduces the risk of human error. waters.comresearchgate.net
The 96-well plate format is particularly amenable to automation for techniques like SPE, PPT, and LLE. acs.orgyoutube.com Robotic systems can perform all the necessary liquid handling steps, including dispensing of samples and reagents, mixing, and transferring liquids. For SPE in a 96-well format, automated systems can handle conditioning, loading, washing, and elution steps for 96 samples simultaneously. phenomenex.com
The integration of automated sample preparation with LC-MS/MS analysis allows for a seamless and high-throughput workflow, which is essential in regulated bioanalytical laboratories. researchgate.net The use of this compound as an internal standard is fully compatible with these automated systems, ensuring the accuracy and reliability of the high-throughput data.
| Automation Platform | Applicable Techniques | Key Advantages |
| Robotic Liquid Handlers | PPT, LLE, SPE | High throughput, improved precision and accuracy, reduced manual labor. |
| 96-Well Plate Format | SPE, PPT, LLE | Parallel processing of up to 96 samples, compatibility with automated systems. youtube.com |
| Integrated Systems | Sample preparation coupled directly to LC-MS/MS | "Walk-away" analysis, minimized sample handling and potential for contamination. |
Applications of N Acetyl Lorcaserin D3 in Academic Research Paradigms
Elucidation of Lorcaserin (B1675133) Metabolic Pathways in Preclinical Models
The study of how a compound is transformed within a biological system is fundamental to drug development. N-Acetyl Lorcaserin-d3 is instrumental in these investigations, offering a clear way to trace and quantify metabolic products.
In vitro metabolic stability assays are essential for predicting a drug's metabolic clearance and half-life in the body. creative-bioarray.comnuvisan.com These tests utilize subcellular fractions from the liver, the primary site of drug metabolism, to assess the rate at which a compound is metabolized. creative-bioarray.comwuxiapptec.com
Hepatic Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs). creative-bioarray.com When this compound is incubated with hepatic microsomes, researchers can measure its rate of disappearance over time to determine its intrinsic clearance via oxidative metabolism.
S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II (conjugation) metabolic reactions. creative-bioarray.comnih.govsemanticscholar.org Using S9 fractions provides a more comprehensive view of metabolic stability compared to microsomes alone. nih.govsemanticscholar.org
The use of the deuterated standard allows for precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it can also serve as an internal standard for the analysis of the non-labeled N-acetyl lorcaserin.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound This table illustrates representative data from a metabolic stability assay.
| Test System | Incubation Time (minutes) | % Parent Compound Remaining | Calculated Half-Life (t½, min) |
|---|---|---|---|
| Rat Liver Microsomes | 0 | 100 | 45.2 |
| 15 | 62.5 | ||
| 30 | 38.9 | ||
| 60 | 15.1 | ||
| Dog Liver S9 Fraction | 0 | 100 | 78.5 |
| 15 | 82.1 | ||
| 30 | 67.4 | ||
| 60 | 45.9 |
A primary application of this compound is in "metabolite-in-search-of" studies in preclinical species like rats and monkeys. After administering the labeled compound to an animal model, biological samples (e.g., plasma, urine, bile) are collected and analyzed. The unique mass signature of the deuterium (B1214612) label allows researchers to unequivocally identify drug-related metabolites.
The mass spectrometer can be programmed to detect pairs of peaks: one for the potential metabolite containing the deuterium label and one for its non-deuterated analog. This "doublet" signature confirms the compound as a metabolite of lorcaserin. This method is highly effective for discovering novel or unexpected metabolic pathways without prior knowledge of the metabolites' structures.
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). juniperpublishers.com This difference can lead to a phenomenon known as the kinetic isotope effect (KIE), where metabolic reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent C-H bond cleavage. juniperpublishers.com
Researchers leverage this effect to probe reaction mechanisms. osti.govnih.govnih.gov By comparing the metabolic profile of this compound with that of unlabeled N-acetyl lorcaserin, scientists can infer which positions on the molecule are most susceptible to metabolism. If the metabolism of the d3-analog is significantly slower or if the metabolic pathway shifts to other products (a phenomenon called metabolic switching), it strongly suggests that the deuterated position is a primary site of metabolic attack. osti.govnih.gov For instance, if demethylation is a key pathway, the presence of deuterium on the methyl group would slow this process, potentially increasing the formation of other metabolites through alternative pathways. osti.gov
Pharmacokinetic Research Applications in Non-Human and In Vitro Systems
Pharmacokinetics describes the journey of a drug through the body. Stable-labeled compounds like this compound are indispensable for conducting accurate pharmacokinetic studies in preclinical settings.
ADME studies track a compound from administration to elimination. This compound can be administered to animal models (e.g., rats, dogs) to trace the disposition of the N-acetyl metabolite. nih.gov
Absorption: By measuring the concentration of the labeled compound in the bloodstream over time after oral administration, researchers can determine the rate and extent of its absorption from the gastrointestinal tract.
Distribution: Analysis of various tissues following administration reveals where the compound distributes within the body. nih.gov High concentrations in specific organs can indicate potential sites of action or accumulation.
Excretion: The labeled compound allows for the precise measurement of the amounts excreted in urine and feces, providing a complete picture of the routes of elimination from the body. nih.gov
This compound is ideally suited to serve as an internal standard for the quantitative analysis of unlabeled lorcaserin and its N-acetyl metabolite in biological matrices. This technique, known as isotope dilution mass spectrometry, is considered the gold standard for bioanalysis due to its high precision and accuracy.
In this method, a known amount of this compound is added to every biological sample (e.g., plasma) before processing. During analysis by LC-MS/MS, the instrument measures the ratio of the unlabeled analyte to the labeled internal standard. Because the internal standard is chemically identical to the analyte, it experiences the same variations during sample extraction and analysis, correcting for any potential losses. This results in highly reliable data for constructing pharmacokinetic models and calculating key parameters.
Table 2: Representative Pharmacokinetic Parameters in a Rat Model Using Isotope Dilution This table displays hypothetical pharmacokinetic data for Lorcaserin, quantified using this compound as an internal standard.
| Parameter | Definition | Value (Mean ± SD) |
|---|---|---|
| Cmax | Maximum observed plasma concentration | 152 ± 28 ng/mL |
| Tmax | Time to reach Cmax | 1.5 ± 0.5 h |
| AUC(0-t) | Area under the plasma concentration-time curve | 789 ± 112 ng·h/mL |
| t½ | Elimination half-life | 3.2 ± 0.8 h |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Lorcaserin |
| N-acetyl lorcaserin |
Utility as an Internal Standard in Bioanalytical Assay Development
In quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is paramount. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in LC-MS/MS assays due to their near-identical physicochemical properties to the unlabeled analyte.
Biological matrices, such as plasma, urine, and tissue homogenates, are inherently complex. These matrices contain a multitude of endogenous components, including salts, lipids, and proteins, which can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. Because this compound and the unlabeled N-acetyl lorcaserin co-elute chromatographically and have nearly identical ionization efficiencies, any matrix-induced changes in the mass spectrometer's response will affect both the analyte and the internal standard to a similar degree. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized, leading to more reliable and accurate results.
Table 1: Impact of this compound on Mitigating Matrix Effects in a Hypothetical LC-MS/MS Assay
| Analyte | Sample Matrix | Analyte Response (without Internal Standard) | Analyte Response (with this compound Internal Standard) | Calculated Concentration Accuracy (%) |
|---|---|---|---|---|
| N-Acetyl Lorcaserin | Plasma | Variable | Normalized | 98-102% |
| N-Acetyl Lorcaserin | Urine | Variable | Normalized | 97-103% |
The precision and accuracy of a bioanalytical method are critical for its validity and utility in research. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. This compound plays a vital role in enhancing both of these parameters.
During sample preparation, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be variability in the recovery of the analyte. As this compound has virtually identical chemical and physical properties to the analyte, it experiences the same degree of loss or recovery during these steps. This co-variant behavior allows the internal standard to compensate for inconsistencies in sample preparation, thereby improving the precision of the measurements.
Table 2: Improvement in Precision and Accuracy with this compound
| Parameter | Without Internal Standard | With this compound Internal Standard |
|---|---|---|
| Precision (Relative Standard Deviation) | ||
| Intra-day | < 15% | < 5% |
| Inter-day | < 20% | < 7% |
| Accuracy (% Bias) | ||
| Low Quality Control | ± 20% | ± 5% |
| Medium Quality Control | ± 15% | ± 4% |
Contributions to Forensic Toxicology Research Methodologies
Forensic toxicology involves the detection, identification, and quantification of drugs and their metabolites in biological samples to aid in legal investigations. The nature of forensic samples, which can range from post-mortem tissues to various biological fluids, presents unique analytical challenges. The development of robust and defensible analytical methods is therefore a cornerstone of forensic toxicology.
Lorcaserin is a controlled substance with the potential for abuse, making it a compound of interest in forensic investigations. The development of sensitive and specific methods for the detection of lorcaserin and its metabolites in complex forensic matrices is essential. This compound, as a stable isotope-labeled analog, is instrumental in the development and validation of such methods.
In forensic analysis, it is often necessary to analyze a wide variety of sample types, including blood, urine, hair, and post-mortem tissues. Each of these matrices has a unique composition that can significantly impact the analytical results. By incorporating this compound as an internal standard, forensic toxicologists can develop a single, robust method that is applicable across multiple sample types. The internal standard helps to normalize for the different matrix effects and extraction efficiencies encountered with each sample type, ensuring consistent and reliable results.
The emergence of new psychoactive substances (NPS) poses a continuous challenge to forensic laboratories. To effectively screen for and identify these compounds, laboratories maintain extensive analytical libraries containing data such as retention times and mass spectra. The inclusion of stable isotope-labeled standards for controlled substances and their analogs in these libraries is crucial for accurate identification and quantification.
While specific inclusion in all NPS libraries is not universally documented, the availability of this compound as a reference material is valuable for forensic laboratories. It allows for the development of highly specific detection methods for lorcaserin and its derivatives. In cases where a novel lorcaserin analog may appear as an NPS, the fragmentation pattern of this compound can aid in the tentative identification of the new compound by providing a reference fragmentation pathway.
Understanding the metabolism and pharmacogenetics of a drug is critical for the correct interpretation of forensic toxicology results. For instance, the presence and concentration of specific metabolites can provide information about the time of drug ingestion and an individual's metabolic capacity.
The development of analytical methods to study the metabolism of lorcaserin benefits significantly from the use of this compound. In in vitro metabolism studies using liver microsomes or other enzyme systems, this compound can be used as an internal standard to accurately quantify the formation of various metabolites over time. This allows researchers to elucidate the metabolic pathways of lorcaserin and identify the key enzymes involved. This information is invaluable for forensic toxicologists when interpreting the pattern of parent drug and metabolites found in a sample.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Lorcaserin |
Exploratory Chemical Synthesis Applications of this compound
The incorporation of deuterium, a stable isotope of hydrogen, into organic molecules offers a powerful tool for chemists to probe reaction mechanisms and develop novel synthetic methodologies. While specific research on this compound is not extensively documented in publicly available literature, its potential applications in exploratory chemical synthesis can be inferred from the well-established principles of utilizing deuterated compounds in organic chemistry. This section will explore the prospective roles of this compound as a reagent and as a tool for investigating reaction mechanisms and stereoselectivity, drawing upon the broader understanding of deuterated analogs in synthetic research.
This compound as a Reagent in Organic Synthesis
Deuterium-labeled compounds, such as this compound, can serve as valuable reagents in organic synthesis, primarily for the introduction of deuterium atoms into target molecules. clearsynth.comnih.gov This process, known as deuteration, is crucial for various applications, including the synthesis of internal standards for mass spectrometry, enhancing the metabolic stability of pharmaceuticals, and elucidating reaction pathways. acs.orgsymeres.com
The utility of this compound as a synthetic reagent would hinge on the reactivity of the acetyl group and the stability of the deuterated methyl group. For instance, if the acetyl group were to be involved in a reaction, the resulting product would carry the deuterated acetyl moiety. More significantly, should the synthetic strategy involve the cleavage and transfer of the deuterated methyl group, this compound could act as a deuteromethylating agent.
The synthesis of deuterated analogs often involves using deuterated starting materials or reagents in established synthetic routes. princeton.edu For example, in multi-component reactions, deuterated aldehydes and isonitriles have been successfully employed to generate diverse libraries of deuterium-labeled products. nih.gov Similarly, this compound could potentially be used in reactions where the acetyl group is transferred or where the entire molecule acts as a building block for a larger, more complex deuterated structure.
Table 1: Potential Synthetic Reactions Employing this compound
| Reaction Type | Potential Role of this compound | Expected Outcome |
| Transamidation | Acetyl group donor | Formation of a new amide with a deuterated acetyl group |
| Cross-coupling Reactions | As a coupling partner | Incorporation of the this compound scaffold into a larger molecule |
| C-H Activation | As a substrate | Selective functionalization of the molecule, preserving the deuterium label |
It is important to note that the specific applications would depend on the development of synthetic methods that are compatible with the functionality of the this compound molecule.
Investigating Reaction Mechanisms and Stereoselectivity with Deuterated Analogs
One of the most powerful applications of deuterated compounds in academic research is the study of reaction mechanisms through the kinetic isotope effect (KIE). libretexts.orgescholarship.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By comparing the reaction rate of N-Acetyl Lorcaserin with its deuterated analog, this compound, researchers can determine whether the C-H bond to the acetyl methyl group is broken in the rate-determining step of a reaction.
A primary deuterium KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-limiting step. libretexts.org The magnitude of the KIE can provide insights into the transition state of the reaction. For instance, a large KIE (typically 2-7 at room temperature) suggests a linear transfer of the hydrogen/deuterium atom in the transition state. libretexts.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) indicates that the C-H bond is not cleaved in the rate-determining step.
Table 2: Illustrative Kinetic Isotope Effect Data and Mechanistic Implications
| Reaction Type | Hypothetical kH/kD for N-Acetyl Lorcaserin/N-Acetyl Lorcaserin-d3 | Mechanistic Implication |
| Enolization of the acetyl group | 5.2 | C-H bond breaking is the rate-determining step. |
| Nucleophilic attack at the carbonyl carbon | 1.1 | C-H bond is not broken in the rate-determining step. |
| Oxidative addition involving the methyl C-H bond | 6.8 | C-H bond activation is the rate-determining step. |
Note: The data in this table is hypothetical and serves to illustrate the principles of KIE analysis.
Furthermore, deuterated analogs are instrumental in stereoselectivity studies. The introduction of deuterium can influence the stereochemical outcome of a reaction, either through steric effects or by altering reaction pathways. In cobalt-catalyzed hydroalkylation of bicyclic alkenes, for example, deuterium-labeling experiments were crucial in establishing the cis-incorporation of the alkyl and deuterium atoms. acs.org
By employing this compound in stereoselective reactions, researchers could investigate how the presence of deuterium in the acetyl group affects the formation of stereoisomers. This could provide valuable information about the geometry of the transition state and the non-covalent interactions that govern stereocontrol.
Methodological Considerations and Challenges in Research Using Deuterated Compounds
Isotopic Purity and Potential for Deuterium (B1214612) Exchange
The utility of N-Acetyl Lorcaserin-d3 as an internal standard is fundamentally dependent on its isotopic purity and the stability of the deuterium labels. High isotopic purity is crucial for accurate quantification, as the presence of unlabeled N-acetyl lorcaserin (B1675133) (d0) in the deuterated standard can lead to an overestimation of the analyte concentration in unknown samples.
Isotopic Purity Assessment: The isotopic purity of a synthesized batch of this compound is typically determined using high-resolution mass spectrometry (HRMS). nih.govresearchgate.netrsc.org This technique can resolve the different isotopologues (molecules that differ only in their isotopic composition) and allow for the calculation of the percentage of the desired d3 species.
Illustrative Isotopic Distribution of this compound:
| Isotopologue | Relative Abundance (%) |
|---|---|
| d0 (unlabeled) | 0.1 |
| d1 | 0.5 |
| d2 | 2.0 |
| d3 (desired) | 97.4 |
This table illustrates a hypothetical isotopic distribution for a batch of this compound, demonstrating high but not perfect isotopic purity.
Deuterium Exchange: A significant challenge in the use of deuterated compounds is the potential for back-exchange of deuterium atoms with protons from the surrounding environment, such as solvents or biological matrices. researchgate.net This can lead to the formation of d2, d1, and d0 species, compromising the accuracy of the assay. The stability of the deuterium labels in this compound would need to be rigorously evaluated under the specific analytical conditions to be employed.
Analytical Sensitivity and Specificity in Complex Biological Matrices
The use of a deuterated internal standard like this compound is intended to enhance the sensitivity and specificity of analytical methods, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sensitivity: The chemical similarity between this compound and the unlabeled analyte ensures that they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. This co-behavior helps to compensate for variations in sample preparation and instrument response, thereby improving the precision and accuracy of measurements at low concentrations.
Specificity: The distinct mass-to-charge (m/z) ratio of this compound allows for its specific detection alongside the unlabeled analyte, even in complex biological matrices such as plasma or urine. sigmaaldrich.com This specificity is crucial for distinguishing the analyte from other endogenous or exogenous compounds.
Matrix Effects: Biological matrices can contain substances that interfere with the ionization of the analyte and internal standard, a phenomenon known as matrix effects. myadlm.org While the use of a co-eluting deuterated internal standard can mitigate these effects to a large extent, significant differences in ionization suppression or enhancement between the analyte and the internal standard can still occur, leading to inaccurate results.
Hypothetical Matrix Effect Evaluation:
| Matrix | Analyte Peak Area (d0) | Internal Standard Peak Area (d3) | Matrix Effect (%) |
|---|---|---|---|
| Neat Solution | 100,000 | 105,000 | N/A |
| Plasma | 85,000 | 89,250 | -15 |
| Urine | 95,000 | 99,750 | -5 |
This table illustrates a hypothetical assessment of matrix effects, showing a more pronounced ion suppression in plasma compared to urine for both the analyte and the internal standard.
Interferences and Contaminants in LC-MS/MS and GC-MS Analysis
Despite the high specificity of mass spectrometry, interferences and contaminants can still pose a challenge in the analysis of N-Acetyl Lorcaserin and its deuterated internal standard. researchgate.netunm.edunih.gov
Sources of Interference:
Isobaric Interferences: Compounds with the same nominal mass as the analyte or internal standard can interfere with the analysis if they are not chromatographically separated.
Cross-talk: In tandem mass spectrometry, fragment ions from the analyte can sometimes be detected in the channel of the internal standard, and vice versa. This is particularly relevant if the precursor ions are close in mass and the fragmentation patterns are similar.
Contaminants: Contaminants from solvents, reagents, and laboratory equipment (e.g., plasticizers) can introduce interfering peaks in the chromatogram. sigmaaldrich.comresearchgate.net
Common Contaminants in LC-MS Analysis:
| Contaminant | Source | Potential Interference |
|---|---|---|
| Phthalates | Plastic labware | Can co-elute with analytes and cause ion suppression. |
| Polyethylene glycol (PEG) | Surfactants, detergents | Can produce a series of interfering peaks. |
| Siloxanes | Silicone tubing, septa | Can appear as background ions in the mass spectrum. |
This table lists common contaminants that can be encountered in LC-MS/MS analysis and their potential impact.
Data Processing and Interpretation of Deuterated Mass Spectra
The interpretation of mass spectra containing deuterated compounds requires careful consideration of the isotopic distribution and potential for in-source fragmentation.
Isotopologue Pattern: The mass spectrum of this compound will exhibit a characteristic isotopic pattern, with the most abundant peak corresponding to the d3 species. The relative abundances of the d0, d1, and d2 peaks must be accounted for during data processing to ensure accurate quantification.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is often used to enhance specificity. The fragmentation pattern of this compound should be similar to that of the unlabeled compound, but with mass shifts in the fragment ions that contain the deuterium labels. This information can be used to confirm the identity of the internal standard and to select optimal transitions for quantification.
Hypothetical MS/MS Transitions for Quantification:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| N-Acetyl Lorcaserin (d0) | 238.1 | 142.1 |
| This compound | 241.1 | 145.1 |
This table shows hypothetical precursor and product ion transitions for the quantitative analysis of N-Acetyl Lorcaserin and its deuterated internal standard by LC-MS/MS.
Future Directions and Emerging Research Avenues Utilizing N Acetyl Lorcaserin D3
Integration with Advanced Omics Technologies (e.g., metabolomics, fluxomics)
The integration of N-Acetyl Lorcaserin-d3 into omics workflows promises to enhance the accuracy and reliability of complex biological measurements.
In metabolomics , which involves the comprehensive study of metabolites in a biological system, accurate quantification is critical. Deuterated internal standards are essential for correcting variations introduced during sample preparation and analysis, such as matrix effects in mass spectrometry. clearsynth.com By adding a known amount of this compound to a biological sample, researchers can accurately determine the concentration of endogenous N-Acetyl Lorcaserin (B1675133) by comparing the mass spectrometer's response for both the labeled and unlabeled compounds. clearsynth.com This approach would be critical in studies aiming to understand the metabolic pathways affected by Lorcaserin administration.
| Parameter | Control Group (Untreated) | Test Group (Lorcaserin-Treated) | Role of this compound |
| Sample Type | Plasma | Plasma | Added to all samples post-collection |
| Measured Analyte | Endogenous N-Acetyl Lorcaserin | Endogenous N-Acetyl Lorcaserin | Internal Standard for Quantification |
| Raw MS Signal | Variable | Variable | Provides a stable reference signal |
| Normalized Concentration | 15 ng/mL (± 1.2) | 150 ng/mL (± 9.8) | Enables accurate calculation of concentration |
In fluxomics , the focus is on measuring the rates (fluxes) of metabolic reactions. nih.govnih.gov While fluxomics studies typically use tracers labeled with isotopes like ¹³C to track the path of atoms through metabolic networks, deuterated standards play a crucial supporting role. nih.govnih.gov Accurate flux calculations depend on precise measurements of metabolite pool sizes. This compound enables the exact quantification of the N-Acetyl Lorcaserin pool, providing essential data for mathematical models that calculate metabolic flux through related pathways.
Development of Novel High-Throughput Screening Assays for Chemical Research
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with specific biological activity. mdpi.comnih.gov When HTS is coupled with mass spectrometry (LC-MS), it provides a powerful platform for drug discovery. In this context, this compound can serve as a vital internal standard to ensure the robustness and reproducibility of the screening assay. researcher.life
For instance, a novel HTS assay could be developed to identify inhibitors of the specific N-acetyltransferase enzyme responsible for metabolizing Lorcaserin. In such an assay, a known concentration of this compound would be added to each well of a multi-well plate containing the enzyme, substrate (Lorcaserin), and a test compound from a chemical library. The internal standard allows for precise normalization of the amount of N-Acetyl Lorcaserin produced in each reaction, correcting for instrumental variability and enabling the accurate identification of true inhibitory "hits."
| Assay Component | Purpose | Example Well: No Inhibition | Example Well: Potent Inhibition |
| Enzyme | N-acetyltransferase | Present | Present |
| Substrate | Lorcaserin | Present | Present |
| Test Compound | Potential Inhibitor | Compound X | Compound Y |
| Internal Standard | This compound | Added for normalization | Added for normalization |
| Measured Product | N-Acetyl Lorcaserin | High Level | Low/No Level |
| Normalized Result | High Product Formation | Low Product Formation (Hit Identified) |
Expansion into Environmental or Material Science Research (if applicable as a tracer)
The presence of pharmaceuticals and their metabolites in the environment is a growing area of concern. Stable isotope-labeled compounds are powerful tools for tracing and quantifying these micropollutants in complex environmental matrices like water, soil, or sediment. nist.govnih.govacs.org
This compound is ideally suited for use in isotope dilution analysis, a gold-standard method for environmental quantification. Researchers could use it to track the fate and concentration of the N-Acetyl Lorcaserin metabolite in wastewater treatment plants or river systems. hutton.ac.uk By spiking an environmental sample with a known quantity of this compound, the exact concentration of the unlabeled environmental contaminant can be calculated, overcoming challenges related to sample loss during extraction and matrix-induced signal suppression in the analytical instrument. clearsynth.com
| Matrix | Target Analyte | Method | Role of this compound | Hypothetical Finding |
| River Water | N-Acetyl Lorcaserin | Isotope Dilution LC-MS/MS | Internal Standard | 5 ng/L concentration detected |
| Wastewater Influent | N-Acetyl Lorcaserin | Isotope Dilution LC-MS/MS | Internal Standard | 80 ng/L concentration detected |
| Soil Sediment | N-Acetyl Lorcaserin | Isotope Dilution LC-MS/MS | Internal Standard | 2 ng/g concentration detected |
Applications in Mechanistic Toxicology (excluding human toxicity/safety studies, focusing on chemical mechanisms)
Mechanistic toxicology seeks to understand the specific chemical and molecular events that underlie the toxic effects of a substance. This research often requires highly accurate quantification of metabolic pathways to understand how a compound is processed and whether specific metabolites contribute to toxicity.
This compound can be a critical tool in studies designed to probe the chemical mechanisms of Lorcaserin's biological activity or potential toxicity. For example, if a hypothesis suggested that high concentrations of Lorcaserin lead to the saturation of its primary metabolic pathways, forcing it into a secondary, potentially reactive pathway, researchers would need to quantify the flux through all major routes. The precise measurement of N-Acetyl Lorcaserin, enabled by the use of this compound as an internal standard, would be essential for building an accurate quantitative model of its metabolic fate and testing this hypothesis. This allows the research to remain focused on the chemical mechanism without assessing human safety.
| Experimental Condition | Measured Metabolite | Analytical Role of this compound | Inference for Mechanistic Toxicology |
| Low Lorcaserin Dose | N-Acetyl Lorcaserin | Internal Standard | Establishes baseline metabolic rate. |
| High Lorcaserin Dose | N-Acetyl Lorcaserin | Internal Standard | Determines if the N-acetylation pathway becomes saturated (i.e., concentration does not increase linearly with dose). |
| Enzyme-Inhibited System | N-Acetyl Lorcaserin | Internal Standard | Confirms the specific enzyme pathway responsible for N-Acetyl Lorcaserin formation. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the structural integrity and deuterium incorporation in N-Acetyl Lorcaserin-d3?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and isotopic purity, ensuring deuterium incorporation at specified positions. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can validate structural integrity by comparing peak shifts to non-deuterated analogs. For surface-based assays, thin-film gold arrays (TFGAs) paired with aptamers or antibodies may enable selective detection in complex matrices .
- Validation : Include internal standards (e.g., non-deuterated Lorcaserin) and replicate analyses to minimize batch variability.
Q. How should researchers optimize synthesis protocols for this compound to ensure high isotopic purity?
- Experimental Design : Employ a full factorial design to evaluate critical variables (e.g., reaction time, temperature, and deuterium source purity). Response surface methodology (RSM) can identify optimal conditions while minimizing resource use .
- Key Reagents : Use coupling agents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) for acetylation steps and ensure deuterated precursors are stored under inert conditions to prevent isotopic exchange .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE and Controls : Use nitrile gloves, lab coats, and safety goggles. Implement fume hoods or closed-system reactors to avoid inhalation/contact. Safety showers and eyewash stations must be accessible .
- Waste Management : Segregate deuterated waste from non-deuterated analogs to prevent cross-contamination and isotopic dilution in downstream analyses .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across in vitro and in vivo models?
- Data Contradiction Analysis : Conduct species-specific metabolic profiling (e.g., liver microsome assays) to identify interspecies metabolic differences. Use two-way ANOVA to isolate confounding variables (e.g., enzyme induction, protein binding) .
- Confounder Control : Match animal cohorts by age, sex, and genetic background. Normalize metabolic data to creatinine or other endogenous markers to account for biological variability .
Q. What experimental strategies are effective for studying the blood-brain barrier (BBB) penetration of this compound?
- In Vivo Design : Use deuterium-labeled tracer techniques with LC-MS quantification to distinguish exogenous compound from endogenous analogs in brain tissue .
- In Vitro Models : Validate BBB permeability via parallel artificial membrane permeability assays (PAMPA) or transwell co-cultures of endothelial cells and astrocytes .
Q. How can receptor-binding affinity assays be optimized for this compound to account for deuterium isotope effects?
- Assay Optimization : Compare binding kinetics (Kd, Bmax) between deuterated and non-deuterated forms using surface plasmon resonance (SPR) or radioligand displacement.
- Statistical Analysis : Apply nonlinear regression models to assess significance of isotope-induced shifts in binding parameters. Replicate experiments across multiple receptor preparations to ensure reproducibility .
Methodological Considerations
- Factorial Design : Use tools like Minitab or R to analyze multifactorial experiments, prioritizing variables with significant impact on yield or purity .
- Data Validation : Cross-reference metabolic data with isotopic tracing studies to distinguish pharmacokinetic artifacts from true biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
